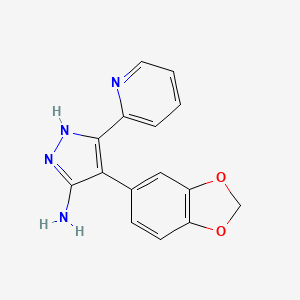
4-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a chemical compound with potential applications in scientific research. This compound is also known as BDPY, and it has been synthesized using various methods. BDPY has been found to have a mechanism of action that involves binding to specific receptors in the body, leading to various biochemical and physiological effects.
科学研究应用
BDPY has potential applications in scientific research, including as a fluorescent probe for imaging specific receptors in the body, such as the dopamine D2 receptor. BDPY has also been studied for its potential as a ligand for the sigma-1 receptor, which is involved in various physiological processes, including pain, addiction, and neuroprotection. BDPY has also been studied for its potential as an inhibitor of the enzyme monoamine oxidase B, which is involved in the metabolism of neurotransmitters.
作用机制
BDPY has been found to have a mechanism of action that involves binding to specific receptors in the body. For example, BDPY has been found to bind to the dopamine D2 receptor, leading to changes in intracellular calcium levels and downstream signaling pathways. BDPY has also been found to bind to the sigma-1 receptor, leading to changes in intracellular calcium levels and downstream signaling pathways. BDPY has also been found to inhibit the enzyme monoamine oxidase B, leading to changes in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
BDPY has been found to have various biochemical and physiological effects, depending on the specific receptor it binds to. For example, BDPY has been found to modulate dopamine signaling, leading to changes in locomotor activity and reward-related behaviors. BDPY has also been found to modulate sigma-1 receptor signaling, leading to changes in pain perception and neuronal survival. BDPY has also been found to inhibit monoamine oxidase B, leading to changes in the levels of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
BDPY has several advantages for lab experiments, including its high selectivity for specific receptors and its fluorescent properties, which make it useful for imaging studies. However, BDPY also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
未来方向
There are several future directions for research on BDPY, including the development of new synthesis methods and the optimization of its properties for specific applications. BDPY could also be studied further for its potential as a therapeutic agent for various neurological and psychiatric disorders. Additionally, BDPY could be used to study the role of specific receptors in various physiological processes, such as pain perception and addiction.
合成方法
BDPY can be synthesized using various methods, including a one-pot reaction, a Suzuki-Miyaura cross-coupling reaction, and a Buchwald-Hartwig amination reaction. The one-pot reaction involves the condensation of 2-hydroxy-1,3-benzodioxole with pyridine-2-carboxaldehyde, followed by the addition of 3-amino-1H-pyrazole. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-1,3-benzodioxole with pyridine-2-boronic acid, followed by the addition of 3-amino-1H-pyrazole. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-1,3-benzodioxole with pyridine-2-amine, followed by the addition of 3-chloro-1H-pyrazole.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-15-13(9-4-5-11-12(7-9)21-8-20-11)14(18-19-15)10-3-1-2-6-17-10/h1-7H,8H2,(H3,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUDITQXLJOVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2870779.png)
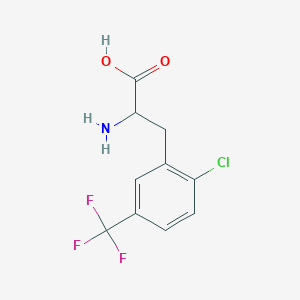
![2-[(3-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2870785.png)
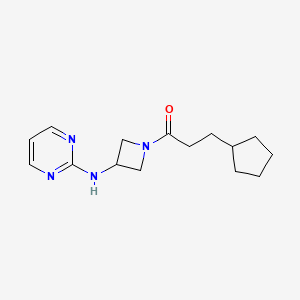
![8-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2870788.png)
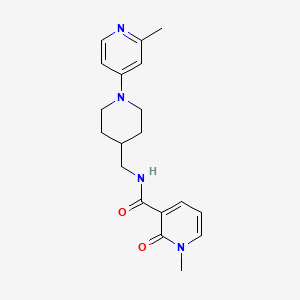
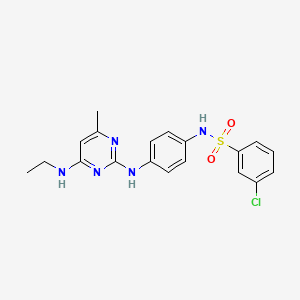
![N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2870792.png)

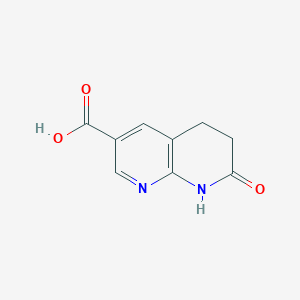

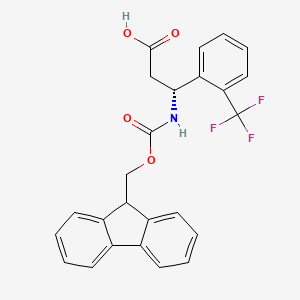

![Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2870800.png)